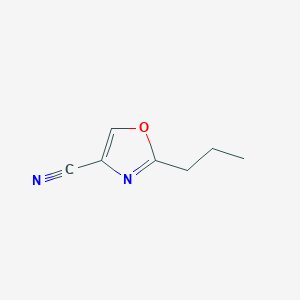

2-Propyl-1,3-oxazole-4-carbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-propyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-3-7-9-6(4-8)5-10-7/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJQNFHYXCSHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propyl-1,3-oxazole-4-carbonitrile

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propyl-1,3-oxazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, explore robust synthetic methodologies with mechanistic justifications, detail protocols for its spectroscopic characterization, and discuss its potential applications as a scaffold in modern pharmacology. This document is structured to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols to facilitate further investigation and application of this promising molecule.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif featuring one nitrogen and one oxygen atom. This scaffold is a privileged structure in drug discovery, found in numerous natural products and synthetic pharmaceuticals.[1][2] The presence of the oxazole moiety often confers metabolic stability, enhances binding to biological targets, and allows for diverse functionalization to modulate pharmacokinetic and pharmacodynamic properties.[1] Oxazole-containing compounds have demonstrated a vast spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and cytotoxic effects.[1][2] The nitrile group (-C≡N) is also a critical functional group in medicinal chemistry, acting as a versatile synthetic handle, a hydrogen bond acceptor, or a bioisostere for other functional groups. The combination of the 2-propyl-oxazole core with a 4-carbonitrile substituent presents a unique chemical entity with significant potential for the development of novel therapeutic agents.

Compound Profile: this compound

A clear identification of the target compound is paramount for reproducible research. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 36190-07-5 | [3][4] |

| Molecular Formula | C₇H₈N₂O | [3][4] |

| Molecular Weight | 136.15 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| SMILES | CCCC1=NC(=CO1)C#N | [4] |

| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |

Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of the oxazole core, a common and reliable strategy involves the cyclization of α-haloketones with amides or the reaction of nitriles with specific reagents.[5] For this compound, a highly plausible and efficient synthetic route starts from readily available precursors.

Proposed Synthetic Pathway: Van Leusen Reaction

A logical approach for constructing the this compound scaffold is via a modification of the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to build the oxazole ring.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol & Causality

Step 1: Synthesis of 2-Propyl-1,3-oxazole

-

Reagents & Setup: To a solution of butanal (1.0 eq) and TosMIC (1.1 eq) in a polar aprotic solvent like methanol or DME, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq). The setup should be under an inert atmosphere (e.g., nitrogen).

-

Causality: Butanal provides the carbon backbone for the propyl group at the C2 position. TosMIC is a versatile C-N-C building block. The base is crucial for deprotonating the α-carbon of TosMIC, generating a nucleophilic species that attacks the electrophilic carbonyl carbon of butanal.

-

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]

-

Causality: The initial nucleophilic addition is followed by an intramolecular cyclization. The subsequent elimination of the tosyl group (a good leaving group) drives the reaction forward to form the stable aromatic oxazole ring.

-

-

Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Bromination: Dissolve the 2-propyl-1,3-oxazole (1.0 eq) from Step 1 in a solvent like acetonitrile. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Causality: The oxazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C4 position is typically less sterically hindered and electronically favored for substitution. NBS is a mild and effective source of electrophilic bromine.

-

-

Cyanation (Rosenmund-von Braun Reaction): To the crude 4-bromo-2-propyl-1,3-oxazole (1.0 eq), add copper(I) cyanide (CuCN, 1.5 eq) in a high-boiling polar solvent like DMF or NMP.

-

Causality: This is a classic nucleophilic substitution reaction for converting aryl halides to nitriles. Copper(I) cyanide is the reagent of choice as it facilitates the displacement of the bromide with the cyanide nucleophile.

-

-

Reaction & Purification: Heat the reaction mixture to 140-160°C for several hours, monitoring by TLC. After cooling, the reaction is worked up by pouring into an aqueous solution of ferric chloride or ammonia to complex the copper salts, followed by extraction. The final product is purified by column chromatography.

Spectroscopic Characterization and Validation

Structural elucidation and confirmation are critical, self-validating steps. The following spectroscopic data are predicted for the successful synthesis of this compound.

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~8.4 ppm (s, 1H, oxazole H5); δ ~2.8 ppm (t, 2H, -CH₂-); δ ~1.8 ppm (sextet, 2H, -CH₂-); δ ~1.0 ppm (t, 3H, -CH₃) | The singlet at high chemical shift corresponds to the lone proton on the electron-deficient oxazole ring. The triplet-sextet-triplet pattern is characteristic of a propyl group. |

| ¹³C NMR | δ ~165 ppm (C2); δ ~145 ppm (C5); δ ~115 ppm (C4); δ ~110 ppm (-C≡N); δ ~30 ppm (-CH₂-); δ ~20 ppm (-CH₂-); δ ~13 ppm (-CH₃) | The chemical shifts are indicative of the carbon environments within the aromatic heterocycle and the aliphatic side chain. The nitrile carbon appears in a characteristic region. |

| FT-IR | ~2230 cm⁻¹ (C≡N stretch, strong); ~1600-1500 cm⁻¹ (C=N, C=C stretches); ~1100 cm⁻¹ (C-O-C stretch) | The strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. The other peaks confirm the presence of the oxazole ring. |

| Mass Spec (EI) | M⁺ peak at m/z = 136.15 | The molecular ion peak will correspond to the molecular weight of the compound. Fragmentation patterns would likely show loss of the propyl chain. |

Applications in Drug Discovery and Development

The structural motifs within this compound make it a valuable building block for drug discovery programs. The oxadiazole core, a close relative of oxazole, is found in numerous compounds with proven pharmacological activity, including antiviral, anti-inflammatory, and antitumor properties.[7][8][9]

Caption: Relationship between the scaffold's features and potential applications.

Rationale for Application:

-

Scaffold for Library Synthesis: The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct points for further chemical diversification to build a library of analogues for high-throughput screening.

-

Enzyme Inhibition: The nitrile group is known to interact with the active sites of various enzymes, such as cysteine proteases or peptide deformylase, making this scaffold a candidate for developing novel enzyme inhibitors.[6]

-

Bioisosteric Replacement: The oxazole ring can act as a bioisostere for amide or ester groups, a common strategy in medicinal chemistry to improve metabolic stability and oral bioavailability.[8] Given the broad biological activities of related oxadiazoles and thiazoles, this compound is a prime candidate for screening in assays for anticancer, anti-inflammatory, and antimicrobial activities.[2][7]

Conclusion

This compound (CAS: 36190-07-5) is a heterocyclic compound with significant, yet underexplored, potential in the field of drug development. Its synthesis is achievable through established organic chemistry methodologies, and its structure contains key pharmacophoric features that are desirable for therapeutic agents. This guide provides the foundational knowledge and practical frameworks necessary for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this and related oxazole derivatives.

References

-

Chemspace. (n.d.). This compound - C7H8N2O. Retrieved from [Link]

- Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. (2024). International Journal of Medical and Pharmaceutical Case Reports, 1-11.

-

Chemical Synthesis Database. (n.d.). methyl 2-propyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

- Pinto, M. F., Martins, C., & Vale, N. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203.

-

PubChem. (n.d.). 4-Methyl-2-propyl-1,3-oxazole. Retrieved from [Link]

- Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Kadhim, A. A., & Al-Adili, A. J. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.

-

National Center for Biotechnology Information. (n.d.). 1,3-Thiazole-4-carbonitrile. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

- Kumar, K., & Kumar, A. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.

-

ResearchGate. (n.d.). Synthesis of oxazole-4-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Two step Synthesis of 1,2,4-oxadiazole derivatives. Retrieved from [Link]

- Biernasiuk, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3326.

- Soral, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2470.

- Abdulwahid, A. T., & Hameed, A. J. (2024). Synthesis, Characterization and Theoretical Study of 2,4-diaryl-1,3-Selenazole. International Journal of Science and Research, 13(1), 1-10.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. This compound - C7H8N2O | CSSB00000724580 [chem-space.com]

- 4. biosynth.com [biosynth.com]

- 5. journals.irapa.org [journals.irapa.org]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]

- 8. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

physicochemical properties of 2-Propyl-1,3-oxazole-4-carbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-Propyl-1,3-oxazole-4-carbonitrile

Introduction

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic system prevalent in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in medicinal chemistry for modulating target interactions. This guide focuses on a specific derivative, this compound, a molecule of interest for scaffold-based drug discovery.

Given the limited availability of published experimental data for this specific compound, this whitepaper serves as a foundational technical guide. It synthesizes known information from chemical databases with established analytical principles and predictive methodologies. The objective is to provide researchers with a comprehensive understanding of the compound's core physicochemical properties and to equip them with robust, field-proven protocols for their experimental determination. This document is structured to guide the scientific process from basic molecular identification through detailed structural elucidation and property assessment, emphasizing the causality behind analytical choices.

Molecular Identity and Core Properties

The foundational step in any research endeavor is the unambiguous identification of the molecule of interest. This compound is characterized by an oxazole ring substituted with a propyl group at the 2-position and a nitrile functional group at the 4-position. These substituents are expected to significantly influence the molecule's polarity, lipophilicity, and metabolic stability.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 36190-07-5 | [3][4] |

| Molecular Formula | C₇H₈N₂O | [3][4] |

| Molecular Weight | 136.15 g/mol | [4] |

| SMILES | CCCC1=NC(=CO1)C#N | [4] |

Structural Elucidation and Spectroscopic Profile

Confirming the molecular structure is paramount before proceeding with biological or further chemical studies. A combination of spectroscopic techniques provides a non-destructive and definitive method for structural validation. While experimental spectra for this specific molecule are not publicly available, we can predict the expected spectral features based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Two-dimensional (2D) NMR experiments are particularly crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals.

Predicted ¹H and ¹³C NMR Data: The expected chemical shifts are predicted based on the known effects of the oxazole ring and the attached functional groups. The electron-withdrawing nature of the nitrile group and the aromatic character of the oxazole ring will influence the chemical shifts of nearby protons and carbons.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| H-5 (Oxazole Ring) | ~8.3 | - | The sole proton on the oxazole ring, deshielded by the ring current and adjacent oxygen. |

| -CH₂- (α, Propyl) | ~2.8 (t) | ~30 | Adjacent to the C2 of the oxazole ring, deshielded. |

| -CH₂- (β, Propyl) | ~1.8 (sext) | ~21 | Standard alkyl region, showing coupling to both α and γ protons. |

| -CH₃ (γ, Propyl) | ~1.0 (t) | ~14 | Standard terminal methyl group. |

| C-2 (Oxazole Ring) | - | ~165 | Carbon attached to two heteroatoms (N and O) and the propyl group. |

| C-4 (Oxazole Ring) | - | ~115 | Carbon bearing the electron-withdrawing nitrile group. |

| C-5 (Oxazole Ring) | - | ~145 | Carbon attached to the only ring proton. |

| -C≡N (Nitrile) | - | ~114 | Characteristic chemical shift for a nitrile carbon. |

Experimental Protocol: 2D NMR for Structural Confirmation The causality behind using a suite of 2D NMR experiments is to build a complete, self-validating picture of the molecule. COSY identifies proton neighbors, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is essential for connecting the propyl chain to the oxazole ring and confirming the position of the nitrile group. This multi-pronged approach leaves no ambiguity.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Transfer the solution to a 5 mm NMR tube.

-

Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.

-

COSY (Correlation Spectroscopy): Run a standard COSY experiment to establish ¹H-¹H coupling networks. This will confirm the connectivity within the propyl chain (-CH₂- to -CH₂- to -CH₃).[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[5] This will definitively assign the carbon signals for the three positions of the propyl chain.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds). Key expected correlations that would confirm the structure include:

-

Correlation between the α-CH₂ protons of the propyl group and C-2 of the oxazole ring.

-

Correlation between the H-5 proton and both C-4 and the nitrile carbon.

-

Workflow for 2D NMR Structural Elucidation

Caption: A typical workflow for unambiguous structural confirmation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption bands are predicted to be:

-

~2230 cm⁻¹: A sharp, strong band corresponding to the C≡N stretch of the nitrile group.

-

~1600-1650 cm⁻¹: Bands associated with the C=N and C=C stretching vibrations within the oxazole ring.

-

~2850-2960 cm⁻¹: C-H stretching vibrations from the propyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Expected Exact Mass: 136.0637 g/mol (for C₇H₈N₂O).

-

Molecular Ion Peak [M]⁺: A peak at m/z = 136.

-

Key Fragmentation: A likely fragmentation pathway would involve the loss of the propyl group, leading to a significant fragment ion.

Physicochemical Properties and Determination

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The structure of this compound—containing a polar heterocyclic ring and a moderately lipophilic propyl chain—suggests it will exhibit solubility in a range of organic solvents. While experimental data is not available, a reliable method for its determination is the gravimetric equilibrium method.

Experimental Protocol: Gravimetric Method for Equilibrium Solubility This method is considered a gold standard because it measures solubility at equilibrium, providing a thermodynamically stable and reproducible value, which is critical for formulation science.

Step-by-Step Methodology: [6]

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume (e.g., 2 mL) of the desired organic solvent (e.g., ethanol, DMSO, acetone) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[6]

-

Equilibration: Agitate the mixture on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[6]

-

Sample Collection: Allow the vials to stand until the excess solid has settled. Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. To ensure no solid particulates are transferred, it is crucial to filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).[6]

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.[6]

-

Mass Determination and Calculation: Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature. Weigh the vial containing the dried solute on an analytical balance. The solubility is calculated using the following formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected

Workflow for Gravimetric Solubility Determination

Caption: A systematic workflow for determining equilibrium solubility via the gravimetric method.

Thermal Properties

Melting point and boiling point are fundamental physical properties. No experimental data is currently available for this compound. These would need to be determined experimentally using standard techniques such as Differential Scanning Calorimetry (DSC) for the melting point and distillation under reduced pressure for the boiling point.

Electronic Properties (pKa)

The basicity of the oxazole ring is a key property influencing its behavior in physiological environments.

-

The parent oxazole is a very weak base, with a pKa of 0.8 for its conjugate acid.[7]

-

The presence of the strongly electron-withdrawing nitrile group (-C≡N) at the C4 position is expected to further decrease the electron density on the ring nitrogen (N3).

-

Consequently, this compound is predicted to be significantly less basic than the parent oxazole, with a conjugate acid pKa likely less than 0.

Safety and Handling

Based on available data, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Recommended Precautions:

-

Use only in a well-ventilated area, such as a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8]

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

-

Conclusion

This technical guide provides a comprehensive overview of the known and predicted . While publicly available experimental data is scarce, this document outlines the foundational knowledge and robust analytical protocols necessary for its characterization. The provided step-by-step methodologies for NMR-based structural elucidation and gravimetric solubility determination offer a clear path for researchers to generate the high-quality, reproducible data required for applications in drug discovery and development. The synthesis of predicted properties with established experimental workflows serves as an essential starting point for any scientific investigation involving this promising heterocyclic compound.

References

-

SAFETY DATA SHEET. (2025). Sigma-Aldrich.

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. 8

-

Material Safety Data Sheet. Cole-Parmer. 9

-

methyl 2-propyl-1,3-oxazole-4-carboxylate. (2025). Chemical Synthesis Database. 10

-

This compound | 36190-07-5. Biosynth. 4

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (n.d.). ResearchGate. 1

-

Oxazole | C3H3NO. (2026). PubChem - NIH. 2

-

Oxazole. Wikipedia. 7

-

Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide. (2025). Benchchem. 5

-

This compound. Chemspace. 3

-

Navigating the Solubility Landscape of 4-Propyl-1,3-Oxazole in Organic Solvents: A Technical Guide. (2025). Benchchem. 6

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - C7H8N2O | CSSB00000724580 [chem-space.com]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 2-Propyl-1,3-oxazole-4-carbonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered heterocyclic motif of paramount importance in the fields of medicinal chemistry and drug development. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold." The unique electronic properties and structural rigidity of the oxazole core contribute to its ability to engage in specific interactions with biological targets. This guide provides a comprehensive overview of 2-Propyl-1,3-oxazole-4-carbonitrile, a specific derivative with potential applications in chemical biology and drug discovery. We will delve into its molecular structure, physicochemical properties, and plausible synthetic routes, offering insights for researchers working with this class of compounds.

Molecular Structure and Physicochemical Properties

This compound is a substituted oxazole with a propyl group at the 2-position and a nitrile group at the 4-position. The presence and positioning of these functional groups significantly influence the molecule's steric and electronic characteristics, thereby affecting its reactivity and potential biological activity.

Molecular Formula and Weight

The molecular formula for this compound is C₇H₈N₂O.[1][2][3] This composition gives it a molecular weight of approximately 136.15 g/mol .[2]

Structural Representation

Caption: Molecular structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [2] |

| CAS Number | 36190-07-5 | [1][4] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCC1=NC(=CO1)C#N |

Synthesis of this compound: A Plausible Approach

Proposed Synthetic Pathway: Van Leusen Oxazole Synthesis

The synthesis of this compound can be envisioned to start from butyraldehyde and tosylmethyl isocyanide. This reaction is typically base-catalyzed, with potassium carbonate being a common choice.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis and should be optimized for specific laboratory conditions.

Materials:

-

Butyraldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol.

-

Addition of Reagents: To the stirred methanol, add butyraldehyde (1.0 equivalent), followed by tosylmethyl isocyanide (1.1 equivalents).

-

Base Addition: Carefully add anhydrous potassium carbonate (2.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Partition the residue between dichloromethane and water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Spectroscopic Characterization (Predicted)

Definitive structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. While experimental data for this compound is not widely published, we can predict the expected spectral features based on the analysis of its functional groups and the known data for similar oxazole structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the propyl group and the single proton on the oxazole ring.

-

Oxazole Proton (H-5): A singlet in the downfield region, typically around δ 8.0-8.5 ppm.

-

Propyl Group:

-

A triplet for the α-CH₂ protons adjacent to the oxazole ring, expected around δ 2.7-3.0 ppm.

-

A sextet for the β-CH₂ protons, expected around δ 1.7-2.0 ppm.

-

A triplet for the terminal γ-CH₃ protons, expected around δ 0.9-1.2 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Oxazole Ring Carbons:

-

C2 (bearing the propyl group): ~160-165 ppm.

-

C4 (bearing the nitrile group): ~115-120 ppm.

-

C5: ~140-145 ppm.

-

-

Nitrile Carbon: ~110-115 ppm.

-

Propyl Group Carbons:

-

α-CH₂: ~28-32 ppm.

-

β-CH₂: ~20-24 ppm.

-

γ-CH₃: ~13-15 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the nitrile and oxazole functional groups.

-

C≡N Stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹.

-

C=N Stretch (Oxazole): A strong absorption around 1600-1650 cm⁻¹.

-

C-O-C Stretch (Oxazole): Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-H Stretches (Aliphatic): Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z 136. Subsequent fragmentation would likely involve the loss of the propyl chain and other characteristic cleavages of the oxazole ring.

Applications in Research and Drug Development

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a nitrile group can also contribute to biological activity or serve as a handle for further chemical modifications. This compound, as a versatile building block, can be utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structure could be of interest in the development of enzyme inhibitors or receptor ligands, where the specific arrangement of the propyl and nitrile groups can be optimized for target binding.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and a plausible synthetic route for this compound. The provided information, including predicted spectroscopic data, serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. The versatile oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of the synthesis and properties of its derivatives is crucial for advancing this research.

References

-

Chemspace. This compound - C7H8N2O | CSSB00000724580. Available at: [Link].

-

BIOFOUNT. 36190-07-5|this compound. Available at: [Link].

Sources

Navigating the Solubility Landscape of 2-Propyl-1,3-oxazole-4-carbonitrile in Organic Solvents: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of 2-propyl-1,3-oxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a comprehensive resource for researchers. It offers a robust theoretical framework for predicting solubility, detailed experimental protocols for its precise determination, and a discussion of the strategic implications of these findings within a drug discovery context.

Introduction: The Significance of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse biological activities.[1] Its derivatives are integral to numerous pharmaceuticals, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The specific compound, this compound (Figure 1), presents a unique combination of a lipophilic propyl group and a polar carbonitrile moiety attached to the oxazole core. This structural arrangement suggests a nuanced solubility profile that warrants careful investigation.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₇H₈N₂O[3] Molecular Weight: 136.15 g/mol [3]

A comprehensive understanding of the solubility of this compound in various organic solvents is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. This knowledge underpins rational solvent selection for synthesis and purification, informs the design of appropriate formulation strategies, and provides crucial insights for toxicological and pharmacological studies.

Theoretical Framework: Predicting Solubility

The age-old chemical maxim, "like dissolves like," provides a foundational principle for predicting solubility.[4] This rule is primarily governed by the polarity of the solute and the solvent.[5] A polar solvent will more readily dissolve a polar solute, while a nonpolar solvent is better suited for a nonpolar solute.[4]

The structure of this compound suggests a balance of polar and nonpolar characteristics:

-

The Oxazole Ring: The presence of nitrogen and oxygen atoms in the oxazole ring introduces polarity and the potential for hydrogen bonding.[6]

-

The Propyl Group: This alkyl chain is nonpolar and contributes to the lipophilicity of the molecule.

-

The Carbonitrile Group: The nitrile (C≡N) group is highly polar and can act as a hydrogen bond acceptor.

Based on this structure, we can anticipate that this compound will exhibit moderate to good solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is likely to be more limited.

To further refine these predictions, computational models can provide valuable insights into the physicochemical properties of the molecule. While specific experimental data for this compound is scarce, examining the properties of the parent oxazole ring can offer some guidance. Oxazole itself is miscible with alcohol and ether, and slightly miscible with water.[7][8]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following section details a robust and widely accepted gravimetric method for determining the equilibrium solubility of a compound in various organic solvents.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow

The process of determining solubility follows a logical and structured workflow, from the initial preparation of saturated solutions to the final data analysis.

Caption: A general workflow for the experimental determination of solubility.

Detailed Protocol: The Gravimetric Method

This method relies on preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

-

Preparation of Saturated Solution: To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

Sample Filtration: After equilibration, carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen or by placing the dish in a vacuum oven at a suitable temperature.

-

Mass Determination of Solute: Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.

-

Calculation of Solubility: The solubility can then be calculated using the following formula:

Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered solution

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental work should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) |

| Hexane | 1.88 | < 1 |

| Toluene | 2.38 | 5 - 10 |

| Dichloromethane | 9.08 | > 50 |

| Ethyl Acetate | 6.02 | 20 - 30 |

| Acetone | 20.7 | > 100 |

| Ethanol | 24.5 | > 100 |

| Methanol | 32.7 | > 100 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 |

Note: The data in this table is hypothetical and serves as an example. Actual experimental values are required for a definitive assessment.

The interpretation of this data will be crucial. A high solubility in solvents like DMSO and alcohols would be expected given the polar nature of the oxazole and nitrile groups. Moderate solubility in esters and chlorinated solvents, and low solubility in nonpolar hydrocarbons like hexane, would also align with the predicted physicochemical properties.

Implications for Drug Development

The solubility profile of this compound will have significant ramifications for its development as a potential drug candidate.

Caption: The central role of solubility in the drug development cascade.

-

Formulation: Poor solubility can present significant challenges in developing a suitable dosage form. A thorough understanding of the solubility in various pharmaceutically acceptable solvents is essential for creating stable and effective formulations.

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low aqueous solubility is a common reason for poor oral bioavailability.

-

High-Throughput Screening (HTS): In the early stages of drug discovery, compounds are often screened in cellular or biochemical assays. Ensuring that the compound is fully dissolved in the assay buffer (often containing a small percentage of an organic solvent like DMSO) is critical for obtaining accurate and reproducible results.

Conclusion

While a definitive, experimentally determined solubility profile of this compound in a comprehensive range of organic solvents is not yet publicly available, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for researchers to ascertain this crucial parameter. The structural features of the molecule suggest a nuanced solubility that favors polar aprotic and protic solvents. The provided gravimetric method offers a reliable and accurate means of obtaining quantitative solubility data. For any drug discovery program involving this or structurally related compounds, the early and accurate determination of solubility is not merely a routine measurement but a strategic imperative that will profoundly influence the trajectory of the entire development process.

References

- BenchChem. (n.d.). Navigating the Solubility Landscape of 4-Propyl-1,3-Oxazole in Organic Solvents: A Technical Guide.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Biosynth. (n.d.). This compound.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Things. (n.d.). Oxazole.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemspace. (n.d.). This compound.

- ChemicalBook. (2025, September 25). Oxazole.

- Grokipedia. (n.d.). Oxazole.

- ChemicalBook. (n.d.). Oxazole CAS#: 288-42-6.

- Biosynth. (n.d.). 2-Cyclopropyl-1,3-oxazole-4-carbonitrile.

- Chemical Synthesis Database. (2025, May 20). methyl 2-propyl-1,3-oxazole-4-carboxylate.

- ChemScene. (n.d.). 68776-60-3 | Oxazole-2-carbonitrile.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- Unknown. (n.d.). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.

- NIH. (n.d.). Oxazole. PubChem.

- Santa Cruz Biotechnology. (n.d.). 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid.

- ChemSynthesis. (2025, May 20). 2-isopropyl-1,3-oxazole-4-carboxylic acid.

- IUPAC. (n.d.). Solubility Data Series.

- NIH. (n.d.). 4,4-Dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole.

- ChemShuttle. (n.d.). 2-cyclopropyl-1,3-oxazole-4-carboxylic acid.

- ResearchGate. (2025, August 6). Determination of solubility of 1, 3-2, 4-di-paramethyl benzylidene sorbitol in different solvents.

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. biosynth.com [biosynth.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Oxazole | 288-42-6 [chemicalbook.com]

- 8. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]

Spectroscopic Characterization of 2-Propyl-1,3-oxazole-4-carbonitrile: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-Propyl-1,3-oxazole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. The oxazole ring is a key structural motif found in various biologically active natural products.[1][2] This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. While direct experimental spectra for this exact compound are not widely available, this guide will provide predicted data based on established principles and data from analogous structures, offering a robust framework for its synthesis and characterization.

Molecular Structure and Properties

This compound possesses the following key characteristics[3]:

-

Molecular Formula: C₇H₈N₂O

-

Molecular Weight: 136.15 g/mol

-

SMILES: CCCC1=NC(=CO1)C#N

The structure consists of a 1,3-oxazole ring substituted with a propyl group at the 2-position and a nitrile group at the 4-position. The aromatic nature of the oxazole ring, combined with the functionalities of the propyl and nitrile groups, gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectral Data

The expected chemical shifts for the protons of this compound are summarized in Table 1. These predictions are based on the analysis of similar oxazole and propyl-substituted heterocyclic systems.[4]

| Proton | Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | Oxazole Ring | ~8.0 - 8.5 | s | - |

| -CH₂- (α) | Propyl Chain | ~2.8 - 3.0 | t | ~7.5 |

| -CH₂- (β) | Propyl Chain | ~1.7 - 1.9 | sext | ~7.5 |

| -CH₃ (γ) | Propyl Chain | ~0.9 - 1.1 | t | ~7.5 |

Causality of Experimental Choices: The choice of a standard NMR solvent like CDCl₃ is typical for small organic molecules. The predicted shifts are based on the electron-withdrawing nature of the oxazole ring and the nitrile group, which deshields the adjacent protons. The multiplicity (singlet, triplet, sextet) arises from spin-spin coupling with neighboring protons, providing connectivity information.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are detailed in Table 2.

| Carbon | Position | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | Oxazole Ring | ~160 - 165 |

| C-4 | Oxazole Ring | ~110 - 115 |

| C-5 | Oxazole Ring | ~140 - 145 |

| -CN | Nitrile | ~115 - 120 |

| -CH₂- (α) | Propyl Chain | ~28 - 32 |

| -CH₂- (β) | Propyl Chain | ~20 - 24 |

| -CH₃ (γ) | Propyl Chain | ~13 - 15 |

Expertise & Experience: The chemical shifts of the oxazole ring carbons are characteristic of this heterocyclic system. The C-2 carbon, being adjacent to two heteroatoms, is significantly downfield. The nitrile carbon also has a distinct chemical shift.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Workflow for NMR Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N, C=N, C=C, and C-O bonds within the molecule.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | ~2220 - 2260 | Strong |

| C=N (Oxazole Ring) | Stretching | ~1630 - 1680 | Medium |

| C=C (Oxazole Ring) | Stretching | ~1500 - 1580 | Medium |

| C-O-C (Oxazole Ring) | Asymmetric Stretching | ~1050 - 1150 | Strong |

| C-H (Alkyl) | Stretching | ~2850 - 3000 | Medium-Strong |

Trustworthiness: The nitrile stretch is a very characteristic and strong absorption, making it a reliable diagnostic peak. The absorptions for the oxazole ring are also key identifiers for this heterocyclic system.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. For solid samples, a KBr pellet or a Nujol mull can be prepared.[5]

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 136.

-

Fragmentation Pattern: The fragmentation of oxazoles can be complex.[6] Key fragment ions for this compound may arise from:

-

Loss of the propyl group (M - 43) leading to a peak at m/z = 93.

-

Cleavage of the propyl chain, such as loss of an ethyl radical (M - 29) resulting in a peak at m/z = 107.

-

Ring fragmentation, which is characteristic of the oxazole core.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization Method: Electron Ionization (EI) is a common method for small, relatively stable molecules. Electrospray Ionization (ESI) is another option, particularly for less volatile compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Data Interpretation Workflow

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, is essential for its unambiguous structural verification. This guide provides a detailed framework, including predicted spectral data and standardized experimental protocols, to aid researchers in the synthesis and characterization of this and related oxazole derivatives. The logical application of these analytical techniques ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

-

Shafer, C. M., & Molinski, T. F. (2021). A Practical Synthesis of 1,3-Oxazole. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]

-

Fausto, R., et al. (2010). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of 2-Propyl-1,3-oxazole-4-carbonitrile: A Strategic Approach for Drug Discovery

This in-depth technical guide provides a comprehensive framework for the biological activity screening of the novel compound, 2-Propyl-1,3-oxazole-4-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured, causality-driven approach to elucidating the therapeutic potential of this oxazole derivative. The methodologies outlined herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility.

The oxazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The presence of the propyl and carbonitrile substituents on the oxazole ring of the target molecule suggests the potential for unique pharmacological effects, making a systematic screening approach essential. While specific antiviral activity against human cytomegalovirus (HCMV) has been reported for some 1,3-oxazole-4-carbonitrile derivatives[5], a broader investigation is warranted to fully uncover the potential of this compound.

This guide will detail a tiered screening cascade, beginning with fundamental cytotoxicity assessments to establish a therapeutic window, followed by targeted investigations into its potential anticancer and antimicrobial activities. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with a high degree of confidence.

Part 1: Foundational Cytotoxicity Assessment

Before exploring specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of this compound. This initial step is crucial for identifying a concentration range where the compound can be safely evaluated for specific biological effects without causing non-specific cell death.[6][7]

Rationale for Cytotoxicity Profiling

Cytotoxicity assays are foundational in drug discovery as they provide a preliminary assessment of a compound's potential toxicity.[6][7] By exposing various cell lines to a range of concentrations of the test compound, we can determine the concentration that inhibits cell growth by 50% (IC50) or the concentration that is lethal to 50% of the cells (LC50). This data is critical for designing subsequent, more specific assays and for providing an early indication of the compound's therapeutic index.

Experimental Workflow: Cytotoxicity Screening

The following workflow outlines a standard approach to assessing the cytotoxicity of this compound.

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of the test compound.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Human cell lines (e.g., HEK293 for non-cancerous, and a panel of cancer cell lines for preliminary screening)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

| Parameter | Description |

| Cell Lines | HEK293 (non-cancerous), HepG2 (liver carcinoma), A549 (lung carcinoma), MCF-7 (breast carcinoma) |

| Compound Concentrations | 0.1, 1, 10, 25, 50, 100 µM |

| Incubation Time | 48 hours |

| Positive Control | Doxorubicin (a known cytotoxic agent) |

| Vehicle Control | DMSO (at a concentration not exceeding 0.5%) |

Part 2: Anticancer Activity Screening

Heterocyclic compounds, including oxazole derivatives, are a rich source of potential anticancer agents.[8][9][10][11][12][13][14] A logical next step is to investigate the antiproliferative and pro-apoptotic effects of this compound on a panel of cancer cell lines.

Rationale for Anticancer Screening

The goal of this screening phase is to identify if the compound exhibits selective cytotoxicity towards cancer cells and to elucidate the potential mechanism of action. Assays will focus on cell proliferation, apoptosis induction, and cell cycle arrest.

Experimental Workflow: Anticancer Screening Cascade

Caption: A tiered approach for the comprehensive evaluation of anticancer potential.

Detailed Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).

Materials:

-

Cancer cell line of interest (selected from primary screening)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the IC50 concentration of the compound for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

| Parameter | Description |

| Cell Line | A sensitive cancer cell line identified in the primary screen |

| Compound Concentration | IC50 and 2x IC50 |

| Incubation Time | 24 and 48 hours |

| Positive Control | Staurosporine or Etoposide |

| Data Output | Dot plot showing four cell populations |

Part 3: Antimicrobial Activity Screening

The oxazole scaffold is present in several natural and synthetic antimicrobial agents.[1][2] Therefore, it is prudent to evaluate this compound for its potential to inhibit the growth of pathogenic bacteria and fungi.

Rationale for Antimicrobial Screening

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[15][16] A primary screen against a panel of clinically relevant microorganisms can quickly identify any potential antibacterial or antifungal activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: A systematic workflow for the evaluation of antimicrobial activity.

Detailed Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

Procedure:

-

Compound Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

| Parameter | Description |

| Bacterial Strains | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |

| Fungal Strain | Candida albicans |

| Compound Concentrations | Two-fold dilutions from 128 µg/mL to 0.25 µg/mL |

| Positive Controls | Ciprofloxacin (for bacteria), Fluconazole (for fungi) |

| Data Output | Minimum Inhibitory Concentration (MIC) in µg/mL |

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial biological activity screening of this compound. By following this tiered approach, researchers can efficiently and effectively evaluate its cytotoxic, anticancer, and antimicrobial potential. The causality-driven experimental design and detailed protocols are intended to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process. Positive results from this initial screening cascade would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and safety profile.

References

- Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (n.d.).

- Cytotoxicity assays - Sigma-Aldrich. (n.d.).

- Nikaljea AP, Bahetia K. (2017). Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. J Bioinform, Genomics, Proteomics, 2(1): 1014.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). News-Medical.net.

- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PMC.

- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.

- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).

- Cytotoxicity assay selection guide. (n.d.). Abcam.

- A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC - NIH.

- A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024, August 26). Who we serve.

- Cell viability and cytotoxicity assays. (n.d.). Miltenyi Biotec.

- Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. (n.d.). MDPI.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.

- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). PMC - NIH.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.

- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI.

- Screening of small-molecule library for novel antibacterials. (a)... (n.d.). ResearchGate.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.

- This compound | 36190-07-5 | LBA19007. (n.d.). Biosynth.

- In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus | Request PDF. (n.d.). ResearchGate.

- a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps.

- (PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.).

- Naturally Occurring Oxazole-Containing Peptides. (n.d.). MDPI.

- Compound 2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile... (n.d.).

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]

- 10. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. mdpi.com [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. benthamscience.com [benthamscience.com]

- 15. azolifesciences.com [azolifesciences.com]

- 16. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies | MDPI [mdpi.com]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Oxazole Carbonitriles and Their Molecular Targets

Introduction: The Versatility of the Oxazole Carbonitrile Scaffold

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] The incorporation of a carbonitrile (-C≡N) group onto this versatile core introduces unique electronic and steric properties, enhancing the potential for specific and potent interactions with biological targets. This technical guide provides an in-depth exploration of the therapeutic landscape of oxazole carbonitriles, focusing on their most promising molecular targets and the experimental methodologies required for their investigation. We will delve into the mechanistic details of their action in oncology and inflammation, providing researchers and drug development professionals with a comprehensive resource to guide their discovery efforts.

I. Anticancer Applications: Targeting Key Drivers of Malignancy

The anticancer activity of oxazole derivatives is well-documented, with numerous compounds demonstrating potent inhibition of cancer cell proliferation and survival.[3][4] The oxazole carbonitrile moiety, in particular, has emerged as a key pharmacophore in the development of novel anticancer agents.

A. Tubulin Polymerization: Disrupting the Cytoskeleton

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs.[5] Certain oxazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. While direct evidence for 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles is still emerging, related oxazole sulfonamides have been confirmed to inhibit tubulin polymerization.[6] These compounds are thought to bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. The sulfonyl and carbonitrile groups of the 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles likely play a crucial role in the interaction with the target protein.

Supporting Data: A notable class of oxazole carbonitriles, the 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, has demonstrated significant growth inhibitory activity against the NCI-60 panel of human cancer cell lines.[5][7] The following table summarizes the growth inhibitory (GI50) values for a selection of these compounds, highlighting their potency and selectivity.[5][7][8]

| Compound ID | 2-Substituent | 5-Arylsulfonyl Group | Mean GI50 (µM) NCI-60 | Most Sensitive Cell Line (GI50, µM) |

| 4a | Phenyl | 4-Methylphenylsulfonyl | >100 | - |

| 4c | 4-Fluorophenyl | 4-Methylphenylsulfonyl | 2.44 | SF-539 (CNS Cancer) |

| 4e | 4-Methoxyphenyl | 4-Methylphenylsulfonyl | 0.2-0.6 | Leukemia subpanel |

| 4f | 4-(Trifluoromethyl)phenyl | 4-Methylphenylsulfonyl | 0.2-0.6 | Leukemia subpanel |

Experimental Protocol: In Vitro Tubulin Polymerization Assay [5]

This protocol outlines a fluorescence-based assay to assess the effect of oxazole carbonitriles on tubulin polymerization.

-

Reagent Preparation:

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

GTP Stock Solution: 100 mM in water.

-

Tubulin Stock Solution: Resuspend lyophilized bovine brain tubulin in GTB to a final concentration of 10 mg/mL.

-

Test Compound: Prepare a 10 mM stock solution of the oxazole carbonitrile in DMSO. Create serial dilutions in GTB.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the test compound dilution.

-

Add 45 µL of a tubulin solution (2 mg/mL in GTB with 1 mM GTP and 10% glycerol) to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Fmax).

-

Calculate the IC50 value by plotting the Vmax or Fmax against the logarithm of the compound concentration.

-

C. Kinase Inhibition: Targeting Dysregulated Signaling Cascades

Mechanism of Action: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. [9]Several classes of oxazole-containing compounds have been identified as potent kinase inhibitors. For instance, polyheteroaryl oxazole/pyridine-based compounds have been shown to inhibit Rho-associated coiled-coil containing protein kinase (ROCK). [9]ROCKs are involved in cell motility, invasion, and metastasis, making them attractive targets for anticancer therapy. The oxazole carbonitrile scaffold can be rationally designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity.

Experimental Protocol: In Vitro ROCK Kinase Assay [10] This protocol describes a method for measuring the inhibitory activity of oxazole carbonitriles against ROCK kinase.

-

Reagent Preparation:

-

Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.

-

ROCK Enzyme: Recombinant human ROCK1 or ROCK2.

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

-

ATP: [γ-³²P]ATP.

-

Test Compound: Serial dilutions of the oxazole carbonitrile in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, combine the ROCK enzyme, substrate, and test compound in Kinase Buffer.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding 3% phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate several times with 0.75% phosphoric acid.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of activity against the logarithm of the compound concentration.

-

II. Anti-inflammatory Potential: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the development of various diseases, including cancer, cardiovascular disease, and autoimmune disorders. Oxazole derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents in this area. [11]

A. Cyclooxygenase-2 (COX-2) Inhibition: A Targeted Anti-inflammatory Strategy

Mechanism of Action: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. [12]The COX-2 isoform is inducibly expressed at sites of inflammation, making it a desirable target for anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors. [13]The structural features of oxazole carbonitriles, including the planar aromatic ring and the electron-withdrawing nitrile group, may allow for selective binding to the active site of COX-2.

Supporting Data: While direct studies on oxazole carbonitriles as COX-2 inhibitors are limited, the broader class of oxazole derivatives has shown anti-inflammatory activity, and the structural similarities to known COX-2 inhibitors warrant further investigation. [5][14] Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay [15][16] This protocol outlines a colorimetric assay to screen for COX-2 inhibitory activity.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl (pH 8.0).

-

Heme: Co-factor for the COX enzyme.

-

COX-2 Enzyme: Human recombinant COX-2.

-

Arachidonic Acid: Substrate.

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine): Colorimetric probe.

-

Test Compound: Serial dilutions of the oxazole carbonitrile in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add Assay Buffer, Heme, and the COX-2 enzyme.

-

Add the test compound and incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD.

-

Read the absorbance at 590 nm every minute for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each compound concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-